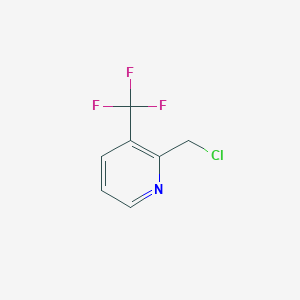

2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with the TFMP fragment have been discovered .

Synthesis Analysis

Chemical processes have been developed to provide trifluoromethyl pyridine intermediates, from non-fluorinated pyridine starting materials, at scale and with affordable costs of goods . These attractive starting materials were readily adopted by research chemists, and elaborated through simple chemical modifications into new active ingredients .Molecular Structure Analysis

The pyridine ring, substituted by a trifluoromethyl substituent has been successfully incorporated into molecules with useful biological properties .Chemical Reactions Analysis

In a second approach, substituted trifluoromethyl pyridine rings have been constructed from acyclic, trifluoromethyl starting materials, which again has served to identify new active ingredients .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridine contribute to its unique biological activity and its use in a variety of pesticide compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a significant role in the synthesis of various chemical compounds. For instance, its behavior towards molecular iodine was investigated, leading to the formation of a complex in dilute chloroform solutions, as studied by UV-spectroscopy (Chernov'yants et al., 2011).

Pesticide Synthesis

- This compound is widely utilized in synthesizing pesticides, as noted in a review discussing the processes of synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a related derivative (Lu Xin-xin, 2006).

Functionalization and Metalation

- It can be selectively metalated and functionally modified at various positions, offering potential for diverse chemical applications (Schlosser & Marull, 2003).

Trifluoroacetylation of Arenes

- The compound is instrumental in the trifluoroacetylation of arenes under specific conditions, forming trifluoromethyl aryl ketones (Keumi et al., 1990).

Electrophilic Substitutions

- It undergoes neat conversion into derivatives like 3-iodo compounds when treated with certain reagents, highlighting its reactivity and potential for further chemical manipulations (Mongin et al., 1998).

Synthesis Reaction Principles

- The principles of synthesizing 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, emphasizing the influence of electron-withdrawing groups and the feasibility of side-chain chlorination (Liu Guang-shen, 2014).

Catalysis in Chemical Reactions

- This compound has been used in designing catalysts for reactions like transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).

Intermediates in Herbicide Synthesis

- It serves as a key intermediate in the synthesis of certain herbicides, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).

Electrical Conductivity Studies

- The compound's derivatives have been used in studying the electrical conductivity of various complexes, providing insights into its utility in material science (Bruce & Herson, 1967).

Functionalization and Life-Sciences Research

- The regioselective functionalization of this compound has been studied, offering new building blocks for life-sciences-oriented research (Manteau et al., 2010).

Solubility Studies

- Its solubility in various solvent mixtures like ethanol and 1-propanol has been analyzed, important for understanding its behavior in different chemical environments (Jouyban et al., 2017).

Diels-Alder Reactions

- The compound is used in Diels-Alder reactions, particularly in generating pyridine o-quinodimethane analogues, further extending its application in synthetic chemistry (Carly et al., 1996).

Coordination Chemistry with Lanthanide Ions

- It has been used in synthesizing ligands for coordination chemistry with lanthanide ions, showcasing its relevance in inorganic and materials chemistry (Pailloux et al., 2009).

Catalysis in Alkane Oxidation

- Its derivatives have been applied in catalysis, particularly in the oxidation of alkanes, emphasizing its role in organic chemistry and industrial applications (Britovsek et al., 2005).

Applications in Pharmaceutical and Agrochemical Intermediates

- The compound is used as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides, highlighting its broad utility in various industrial sectors (Li Zheng-xiong, 2004).

Regioexhaustive Functionalization

- The concept of regioexhaustive functionalization has been tested with this compound, transforming it into carboxylic acids through various organometallic methods (Cottet & Schlosser, 2004).

Potential Insecticidal Activity

- The compound has been linked to potential insecticidal activity, as it contains active components used in pesticide discovery (Liu et al., 2006).

Displacement Reactions in Organic Chemistry

- It has been successfully used in displacement reactions in the pyridine series, demonstrating its versatility in organic synthesis (Cottet & Schlosser, 2002).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl groups can participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical processes due to its unique physicochemical properties .

Result of Action

Compounds with trifluoromethyl groups are known to have significant biological activity .

Biochemische Analyse

Biochemical Properties

2-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known to enhance the biological activity of molecules, making this compound valuable in pharmaceuticals and agrochemicals . It interacts with various enzymes and proteins, often through radical intermediates, which can lead to the formation of new carbon-fluorine bonds. These interactions are typically facilitated by the presence of transition metal catalysts, which help in the activation of the trifluoromethyl group .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with bovine serum albumin and calf thymus DNA, indicating its potential to affect protein and DNA functions . These interactions can lead to changes in cellular activities, such as alterations in metabolic flux and gene expression patterns, ultimately impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of radical intermediates, which can interact with various biomolecules. The trifluoromethyl group enhances the reactivity of these intermediates, allowing them to participate in a wide range of biochemical reactions . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions often involve the formation of covalent bonds with target biomolecules, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts can have different biochemical properties and may contribute to the observed temporal effects. Long-term exposure to this compound can result in cumulative changes in cellular activities, highlighting the importance of understanding its stability and degradation pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved metabolic functions. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group can influence the compound’s metabolic fate, affecting its conversion into different metabolites . These metabolic pathways can alter the levels of various metabolites, impacting overall metabolic flux. The compound’s interactions with specific enzymes can also modulate their activity, leading to changes in metabolic processes and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes, facilitated by specific transporters . Once inside the cells, it can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing potential off-target effects. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical properties and therapeutic potential.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine involves the chlorination of 2-(methyl)-3-(trifluoromethyl)pyridine followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2-(methyl)-3-(trifluoromethyl)pyridine", "Chlorine gas", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of 2-(methyl)-3-(trifluoromethyl)pyridine using chlorine gas in the presence of hydrochloric acid as a catalyst to yield 2-(Chloromethyl)-3-(trifluoromethyl)pyridine.", "Step 2: Deprotection of the intermediate by treating it with sodium hydroxide in diethyl ether to remove the protecting group and obtain the final product." ] } | |

CAS-Nummer |

215867-86-0 |

Molekularformel |

C7H4Cl2F3N |

Molekulargewicht |

230.01 g/mol |

IUPAC-Name |

2-(dichloromethyl)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |

InChI-Schlüssel |

QROUDJNVFAPUNJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)CCl)C(F)(F)F |

Kanonische SMILES |

C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)